2-chloro-5-nitro-N-quinolin-5-ylbenzamide
Description
2-Chloro-5-nitro-N-quinolin-5-ylbenzamide is a benzamide derivative featuring a benzamide core with a quinolin-5-yl substituent. Its molecular formula is C₁₆H₁₀ClN₃O₃, with a molecular weight of 327.73 g/mol. The compound is characterized by:
- A chloro group at position 2 of the benzamide ring.
- A nitro group at position 5 of the benzamide ring.
- A quinolin-5-yl moiety as the N-substituent.
The nitro and chloro groups are electron-withdrawing, affecting the compound’s electronic distribution and reactivity.
Properties
IUPAC Name |
2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3/c17-13-7-6-10(20(22)23)9-12(13)16(21)19-15-5-1-4-14-11(15)3-2-8-18-14/h1-9H,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMHVXAMNPTZAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=N2)C(=C1)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701319710 | |
| Record name | 2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49667999 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
372094-13-8 | |
| Record name | 2-chloro-5-nitro-N-quinolin-5-ylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701319710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-nitro-N-quinolin-5-ylbenzamide typically involves multiple steps, starting with the preparation of the quinoline and benzamide precursors. One common method involves the nitration of 2-chloroaniline to form 2-chloro-5-nitroaniline, followed by coupling with quinoline-5-carboxylic acid under appropriate conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques such as crystallization and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-nitro-N-quinolin-5-ylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.
Major Products Formed
Reduction: The major product is 2-amino-5-nitro-N-quinolin-5-ylbenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Scientific Research Applications
2-chloro-5-nitro-N-quinolin-5-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-5-nitro-N-quinolin-5-ylbenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinoline moiety may also interact with DNA or enzymes, contributing to its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Variations and Molecular Properties
The following table summarizes key structural and molecular differences between 2-chloro-5-nitro-N-quinolin-5-ylbenzamide and related benzamide derivatives:
Key Structural and Functional Differences
Quinolinyl vs. Phenyl Substituents (GW9)
- This compound incorporates a quinolinyl group, which provides an extended aromatic system and a nitrogen atom capable of hydrogen bonding. This contrasts with GW9’s phenyl group (C₁₃H₉ClN₂O₃), which lacks heteroatoms .
- Implications: The quinolinyl moiety may enhance binding to biological targets (e.g., enzymes or receptors) through π-π stacking or polar interactions, whereas phenyl-based analogues like GW9 may exhibit reduced affinity.
Nitro vs. Bromo Substitution (5-Bromo-2-chloro-N-(5-quinolinyl)benzamide)
- Replacing the nitro group (in the target compound) with bromo (C₁₆H₁₀BrClN₂O) alters electronic effects: Nitro is a strong electron-withdrawing group, polarizing the benzamide ring.
- Implications : Nitro-substituted compounds may exhibit higher electrophilicity, influencing metabolic stability or interactions with nucleophilic residues in proteins.
Hydroxy vs. Nitro Substitution (N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitrobenzamide)
- The hydroxy group at position 5 (C₁₂H₈ClN₃O₄) introduces hydrogen-bond donor capacity, contrasting with the nitro group’s electron-withdrawing nature.
- Implications : Hydroxy-substituted derivatives may exhibit improved solubility in aqueous environments, whereas nitro groups could enhance membrane permeability due to increased lipophilicity .
Aliphatic vs. Aromatic N-Substituents (5-Chloro-N-cyclopropyl-2-nitrobenzamide)
- The cyclopropyl group (C₁₀H₉ClN₂O₃) is smaller and less rigid than quinolinyl, reducing steric hindrance.
- Implications : Aliphatic substituents may improve metabolic stability by avoiding cytochrome P450-mediated oxidation, which is common in aromatic systems .
Biological Activity
2-Chloro-5-nitro-N-quinolin-5-ylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C13H9ClN2O3
- Molecular Weight : 272.67 g/mol
- IUPAC Name : 2-Chloro-5-nitro-N-(quinolin-5-yl)benzamide
Biological Activity Overview
Research has indicated that compounds with similar structures to this compound exhibit various biological activities. Below is a summary of the biological activities reported for related compounds:
Case Studies and Research Findings
-
Antimicrobial Activity
A study evaluated the antimicrobial properties of quinoline-based compounds, including derivatives similar to this compound. The results showed that these compounds had effective inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting their potential as antimicrobial agents . -
Anti-inflammatory Effects
Research focusing on the LOX inhibitory activity of quinolinone carboxamides revealed that certain derivatives exhibited significant anti-inflammatory properties. The inhibition of LOX is crucial as it plays a role in the inflammatory response, making these compounds potential candidates for treating inflammatory diseases . -
Anticancer Properties
In vitro studies highlighted the cytotoxic effects of quinolinone derivatives on various cancer cell lines. Notably, two N-phenyl-6-chloro carboxamide analogues showed significant toxicity against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines, indicating their potential as anticancer agents .
The mechanism by which this compound exerts its biological effects may involve interaction with specific molecular targets such as enzymes or receptors. For instance, its anti-inflammatory action could be mediated through inhibition of LOX or other inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
